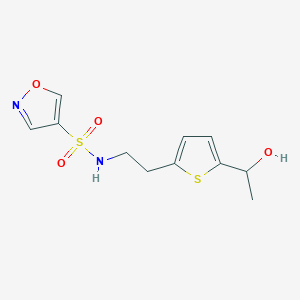

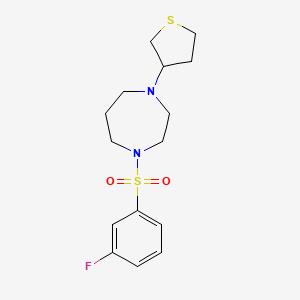

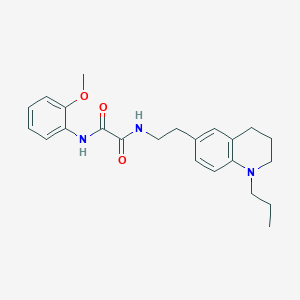

![molecular formula C17H13F3N2O2S B2405412 N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzo[d]thiazole-6-carboxamide CAS No. 1788675-85-3](/img/structure/B2405412.png)

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzo[d]thiazole-6-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular structure of a compound can be represented by its SMILES string or InChI key. For a related compound, 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid, the SMILES string is OC(=O)C(O)(C(F)(F)F)C(F)(F)F and the InChI key is CMQUGOHGJUTDGZ-UHFFFAOYSA-N .科学研究应用

Synthetic Pathways and Chemical Reactions

Synthesis of Hydroxy-Substituted Derivatives : Hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives have been synthesized, demonstrating the compound's role as a building block in drug discovery. These derivatives can be substituted at four different positions, offering extensive exploration of chemical space around the molecule for targeted ligand binding (Durcik et al., 2020).

Electrochemical C–H Thiolation : A metal- and reagent-free method for synthesizing benzothiazoles and thiazolopyridines through TEMPO-catalyzed electrolytic C–H thiolation from N-(hetero)arylthioamides showcases the compound's utility in creating benzothiazole derivatives, prevalent in pharmaceuticals and organic materials (Qian et al., 2017).

Biological Activity and Applications

Antiproliferative and Antioxidative Potential : Novel benzimidazole/benzothiazole-2-carboxamides with substituted methoxy and hydroxy groups, evaluated for antiproliferative activity in vitro and antioxidant capacity, underline the potential therapeutic applications of such compounds. Notably, some derivatives exhibited significant antioxidative activity, surpassing reference antioxidants in efficacy (Cindrić et al., 2019).

Antimicrobial Agents : Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents reveals the compound's role in creating molecules with potent antibacterial activity against various pathogens. This synthesis approach highlights the compound's relevance in addressing antibiotic resistance and developing new antimicrobial therapies (Bikobo et al., 2017).

属性

IUPAC Name |

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2O2S/c18-17(19,20)16(24,12-4-2-1-3-5-12)9-21-15(23)11-6-7-13-14(8-11)25-10-22-13/h1-8,10,24H,9H2,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSDXIKJUTULWKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC(=O)C2=CC3=C(C=C2)N=CS3)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzo[d]thiazole-6-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

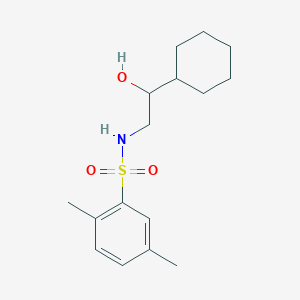

![Spiro[3.5]nonan-6-one](/img/structure/B2405337.png)

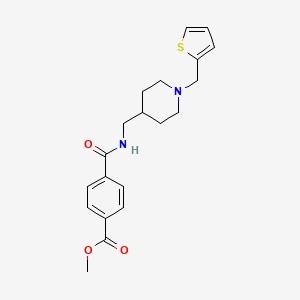

![3,5-dichloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2405340.png)

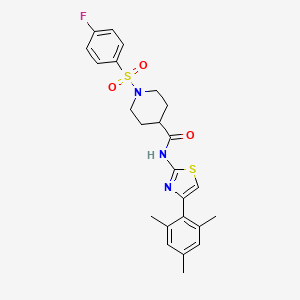

![N-(4-methoxyphenyl)-1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carboxamide](/img/structure/B2405342.png)

![Dimethyl 2-[[(Z)-2-cyano-3-phenylprop-2-enoyl]amino]benzene-1,4-dicarboxylate](/img/structure/B2405352.png)